molecular formula C7H6ClN3O B015664 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90057-08-2

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B015664
CAS-Nummer: 90057-08-2
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: SWQQJGKVGZQZDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 4 and methoxy at position 2. This scaffold is pivotal in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . Its synthesis often involves regioselective alkylation or nucleophilic substitution reactions, as demonstrated in phase-transfer alkylation protocols . Key applications include its role as a precursor for anticancer agents and kinase inhibitors .

Vorbereitungsmethoden

Core Formation Strategies for Pyrrolo[2,3-d]Pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine backbone serves as the structural foundation for introducing chloro and methoxy substituents. Contemporary routes prioritize atom economy and minimal byproduct formation.

Cyclization of Nitrile-Containing Intermediates

A prominent method involves the condensation of ethyl 2-cyanoacetate with bromoacetaldehyde diethyl acetal under phase-transfer conditions. This alpha-alkylation reaction generates ethyl 2-cyano-4,4-dimethoxybutanoate, which undergoes cyclization with formamidine acetate in basic media to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . Subsequent acid-catalyzed cyclization forms the pyrrolo[2,3-d]pyrimidine core, though this step often requires stoichiometric phosphorus oxychloride (POCl₃) for chlorination, contributing to waste challenges .

Table 1: Comparative Analysis of Core Formation Methods

MethodStarting MaterialsCatalystYield (%)Byproducts
Nitrile Cyclization Ethyl 2-cyanoacetate, BromoacetaldehydeK₂CO₃68Diethyl ether
Dichloroacrylonitrile Route 2-Methyl-3,3-dichloroacrylonitrileTrimethyl orthoformate90.2HCl
Diethyl Malonate Alkylation Diethyl malonate, Allyl bromideNaI45.8Phosphorus waste

Regioselective Functionalization at Positions 2 and 4

Introducing substituents at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold demands precise control over reaction kinetics and electronic effects.

Chlorination at Position 4

Chlorination typically employs POCl₃ or PCl₅ under reflux conditions. Patent CN110386936B demonstrates a one-pot chlorination-elimination sequence using 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene and formamidine acetate, achieving 90.2% yield with sodium methoxide as the base . This method circumvents phosphorus-intensive protocols, reducing wastewater acidity.

Methoxy Group Installation at Position 2

Industrial-Scale Production and Process Optimization

Scalable synthesis requires balancing reaction efficiency with environmental and economic factors.

Solvent and Catalyst Selection

Patent US10738058B2 highlights tetrahydrofuran (THF) and 2-methyltetrahydrofuran as optimal solvents for dichloroacrylonitrile condensation, enhancing reaction rates by 40% compared to cyclohexane . Catalytic systems using trimethyl orthoformate reduce side reactions, achieving >99% purity in the final product .

Table 2: Industrial Reaction Conditions

ParameterLaboratory Scale Pilot Scale
Temperature35–40°C (cyclization), 65–70°C (elimination)50–110°C (one-pot)
SolventMethanol2-Methyltetrahydrofuran
Catalyst Load1.2 eq sodium methoxide0.05 eq trimethyl orthoformate
Reaction Time8–12 hours4–6 hours

Analytical Validation of Structural Integrity

Post-synthetic characterization ensures correct regiochemistry and functional group placement.

Spectroscopic Confirmation

  • ¹H NMR : The methoxy proton resonates as a singlet at δ 3.8–4.0 ppm, while pyrrole protons appear as doublets between δ 6.5–7.2 ppm .

  • ¹³C NMR : The methoxy carbon (δ 55–60 ppm) and pyrimidine C-4 (δ 150–155 ppm) confirm substitution patterns .

  • HRMS : Molecular ion peaks at m/z 210.0443 (C₈H₇ClN₃O) validate stoichiometry .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves baseline separation of 4-chloro-2-methoxy derivatives from des-chloro impurities, with retention times <5 minutes under gradient elution .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various 4-substituted derivatives, which can exhibit different biological activities depending on the nature of the substituent .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine features a unique fused ring structure that enhances its reactivity and biological activity. The compound has a molecular formula of C6_6H6_6ClN3_3O and a molecular weight of approximately 173.58 g/mol. Its solubility in organic solvents such as DMSO and ethanol facilitates its use in various chemical reactions.

Kinase Inhibitors Development

One of the most prominent applications of this compound is in the development of kinase inhibitors. These inhibitors are crucial in cancer therapy as they target specific kinases involved in tumor growth and progression.

  • Case Study: PDK1 Inhibitors
    Recent research has identified derivatives of this compound that act as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1). These derivatives exhibit selectivity against various kinases within the PI3K/AKT pathway, which is pivotal in cancer cell survival and proliferation .

Antiviral Agents

Derivatives of this compound have shown potential as antiviral agents. Some studies indicate that modifications to the core structure can enhance activity against specific viral targets.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain derivatives have demonstrated efficacy in treating inflammatory diseases, including skin disorders such as atopic dermatitis .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on improving yield and efficiency through novel synthetic routes.

Improved Synthesis Methods

Recent studies have reported enhanced synthetic methods that yield higher purity and quantity of the compound. For instance, liquid-liquid phase-transfer catalysis has been employed to facilitate alkylation reactions efficiently .

Functionalization Strategies

Functionalization at various positions on the pyrrolo[2,3-d]pyrimidine scaffold allows for the development of targeted derivatives with improved pharmacological profiles .

Table: Summary of Applications and Case Studies

Application AreaSpecific UsesNotable Findings
Kinase InhibitorsDevelopment of anticancer drugsPotent PDK1 inhibitors with selectivity against PI3K/AKT pathway
Antiviral AgentsPotential treatments for viral infectionsDerivatives show promising activity against specific viruses
Anti-inflammatory DrugsTreatment for skin disorders like atopic dermatitisEffective alternatives to traditional therapies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Lipophilicity (logP)

Lipophilicity, quantified by logP, influences pharmacokinetics. Derivatives of pyrrolo[2,3-d]pyrimidine exhibit logP variations depending on substituents:

  • 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine : Moderate logP due to methoxy (-OCH₃) and chloro (-Cl) groups .
  • LY231514 (N-[4-(2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl]-L-glutamic acid): Lower logP due to hydrophilic glutamic acid, enhancing solubility but requiring polyglutamation for activity .
  • PKI-116 : Higher logP from hydrophobic substituents, correlating with a higher maximum tolerated dose (MTD: 150 mg/kg vs. LY231514’s 5 mg/kg) .

Table 1: logP and Toxicity Profiles

Compound Substituents logP* MTD (mg/kg)
4-Chloro-2-methoxy derivative Cl (C4), OCH₃ (C2) ~1.5 Not reported
LY231514 Glutamic acid, ethylbenzene ~-0.8 5
PKI-116 Hydrophobic alkyl groups ~3.0 150

*Calculated or inferred from structural analogs .

Kinase Inhibition

  • N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 13) : Exhibits potent receptor tyrosine kinase inhibition due to the 4-chlorophenyl and dimethoxybenzyl groups, enhancing hydrophobic binding pockets .
  • 4-Aminopyrrolo[2,3-d]pyrimidines (e.g., N-phenyl derivative): Substitution at C4 with aromatic amines improves DNA intercalation and topoisomerase inhibition .

Enzyme Inhibition

  • LY231514 : Inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) via polyglutamated metabolites, with Ki values of 1.3 nM (TS) and 7.2 nM (DHFR) .

Table 2: Reactivity Comparison

Compound Reactive Sites Key Reactions
4-Chloro-2-methoxy derivative C4 Alkylation, amination
2,4-Dichloro derivative C2, C4 Sequential substitution
4-Amino derivatives C7 Functionalization via NH groups

Physical Properties and Solubility

  • Melting Points: 4-Chloro-2-methoxy derivative: Not explicitly reported, but analogs like N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine melt at 253°C, reflecting strong intermolecular forces from halogenated aryl groups . 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7): Melting point >200°C due to hydrogen bonding from NH₂ .
  • Solubility :

    • Methoxy groups enhance solubility in polar solvents compared to methylthio or chloro substituents (e.g., 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is less polar) .

Biologische Aktivität

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, with a chlorine atom at the 4-position and a methoxy group at the 2-position, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

The primary mechanism of action for this compound involves inhibition of the Janus kinase (JAK) family of enzymes. This inhibition affects the JAK-STAT signaling pathway , which plays a crucial role in various cellular processes including immune response and cell proliferation. The compound has been shown to up-regulate pro-apoptotic genes such as P53 , BAX , DR4 , and DR5 , while down-regulating anti-apoptotic genes like Bcl2 and cytokines such as IL-8 and CDK4 in treated cells .

Antiviral Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibit antiviral properties. In particular, studies have highlighted its effectiveness against the hepatitis C virus (HCV). For instance, synthesized compounds based on this structure demonstrated significant antiviral activity with low cytotoxicity .

Anticancer Properties

The compound has also shown promise as an anticancer agent. Its ability to modulate apoptosis through JAK inhibition suggests potential applications in cancer therapies. For example, it has been reported that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit selective cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the presence of both chlorine and methoxy substituents in this compound enhances its lipophilicity and biological activity compared to other pyrrolopyrimidine derivatives.

Compound NameKey FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks methoxy groupModerate anticancer activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehydeContains formyl group at 5-positionIncreased reactivity but lower selectivity
This compoundUnique chlorine and methoxy substituentsStrong JAK inhibition; promising anticancer and antiviral activity

Case Studies

  • Study on Antiviral Activity : A series of derivatives were synthesized to evaluate their efficacy against HCV. The lead compound demonstrated an EC50 value significantly lower than that of existing antiviral agents, indicating strong potential for further development .
  • Anticancer Efficacy Assessment : In vitro studies involving various cancer cell lines (e.g., MDA-MB453) revealed that this compound exhibited IC50 values comparable to leading chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine?

Basic
The synthesis typically involves multi-step reactions, including nucleophilic substitution and chlorination. A standard approach includes:

Core formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate to generate the pyrrolo[2,3-d]pyrimidine backbone .

Chlorination : Treatment with POCl₃ or PCl₅ to introduce the chlorine substituent at the 4-position .

Methoxy group introduction : Alkylation (e.g., using methyl iodide with a base like CS₂CO₃) to install the 2-methoxy group .
Key parameters include reflux times (12–48 hours), solvents (isopropanol or N-methyl-2-pyrrolidone), and acid catalysis (HCl) for substitution reactions .

Q. How can spectroscopic methods validate the structure of this compound?

Basic

  • ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR) and pyrrole/pyrimidine protons (δ ~6.5–8.5 ppm) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., m/z = 210.0443 for C₈H₇ClN₃O) ensures molecular formula accuracy .
  • IR : Stretching frequencies for C-Cl (~550–650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) further validate functional groups .

Q. What strategies optimize nucleophilic substitution reactions for introducing amines at the 4-position?

Advanced

  • Reagent selection : Use 3 equivalents of amines with catalytic HCl to drive substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while isopropanol balances solubility and reflux stability .
  • Temperature control : Reflux (80–100°C) for 12–48 hours ensures complete conversion without decomposition .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH) or recrystallization (methanol/water) isolates products in 16–94% yields .

Q. How can low yields during chlorination steps be addressed?

Advanced

  • Chlorinating agents : Replace POCl₃ with PCl₅ for higher electrophilicity in sterically hindered systems .
  • Catalysis : Add N,N-dimethylaniline to scavenge HCl and prevent side reactions .
  • Reaction monitoring : TLC (CHCl₃/MeOH) ensures completion before workup to avoid partial chlorination .

Q. How do substituent variations influence kinase inhibition activity?

Advanced

  • Methoxy vs. ethyl : The 2-methoxy group enhances solubility and modulates steric hindrance, while bulkier substituents (e.g., ethyl) may improve kinase binding affinity .
  • Positional effects : Chlorine at the 4-position is critical for ATP-binding pocket interactions (e.g., EGFR inhibition), whereas modifications at the 5- or 6-positions alter selectivity .
  • Assay design : Use biochemical kinase assays (IC₅₀ determination) and cellular models (e.g., proliferation assays) to correlate structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Advanced

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant kinases) and buffer conditions (pH, ATP concentration) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity .
  • Data normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-study variability .

Q. What are best practices for purifying 4-chloro-2-methoxy-pyrrolo[2,3-d]pyrimidine derivatives?

Methodological

  • Recrystallization : Use methanol or ethyl acetate/hexane mixtures for high-purity solids (>95%) .
  • Column chromatography : Optimize mobile phase (e.g., 2–5% MeOH in CHCl₃) for polar byproducts .
  • Silica plug filtration : Pre-adsorb crude material on silica gel to simplify column loading .

Q. How to validate compound identity without commercial analytical data?

Analytical

  • Cross-validate spectra : Compare ¹H/¹³C NMR and HRMS with literature data for analogs .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • X-ray crystallography : Resolve ambiguous structures via single-crystal diffraction for unsubstituted analogs .

Q. How do substituents impact solubility and reactivity in aqueous systems?

Structural

  • Methoxy groups : Increase hydrophilicity (logP reduction by ~0.5 units) but may reduce metabolic stability .
  • Chlorine : Enhances electrophilicity at the 4-position, facilitating nucleophilic substitution but increasing potential for off-target reactivity .
  • Solubility testing : Use shake-flask methods (PBS, pH 7.4) or computational tools (e.g., ACD/Percepta) to predict aqueous solubility .

Q. What biochemical assays evaluate kinase selectivity?

Biological

  • Kinase profiling panels : Screen against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular target engagement : Use Western blotting to assess downstream phosphorylation (e.g., ERK for EGFR inhibition) .
  • ITC/SPR : Quantify binding kinetics (Kd, kon/koff) for high-affinity targets .

Q. Notes

  • Advanced questions emphasize experimental design, data interpretation, and troubleshooting.
  • Methodological answers integrate synthetic, analytical, and biological workflows for reproducibility.

Eigenschaften

IUPAC Name

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQJGKVGZQZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422056
Record name 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90057-08-2
Record name 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.